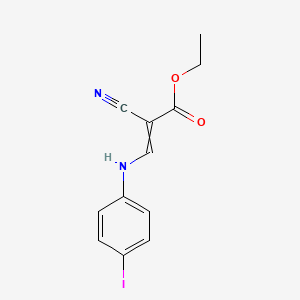

Ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate

Description

Ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate (CAS: 709637-42-3, molecular formula: C₁₂H₁₁IN₂O₂, molecular weight: 342.13 g/mol) is a substituted acrylate derivative characterized by a cyano group at the α-position and a 4-iodoanilino substituent at the β-position of the propenoate backbone . The iodine atom on the phenyl ring introduces significant steric and electronic effects, distinguishing it from analogous compounds with smaller substituents (e.g., methoxy, hydroxyl, or halogens).

Properties

IUPAC Name |

ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUQQNNXNJINGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)I)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Deprotonation : A base (e.g., potassium carbonate or sodium hydroxide) deprotonates 4-iodoaniline, enhancing its nucleophilicity.

-

Nucleophilic Attack : The amino group attacks the α-carbon of ethyl cyanoacetate, forming a conjugated enamine system.

Typical conditions include refluxing in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol at 70–80°C for 2–8 hours. For example, analogous syntheses of methyl (2E)-3-(2′-aminophenyl)prop-2-enoates achieved yields of 76–100% using palladium acetate and tetrabutylammonium bromide as catalysts.

Workup and Purification

Post-reaction, the mixture is diluted with water and extracted with diethyl ether or dichloromethane. Column chromatography (e.g., ethyl acetate/petroleum ether gradients) is commonly employed for purification. Spectroscopic validation via NMR and NMR ensures structural fidelity, with characteristic peaks for the enamine proton ( 7.7–8.0 ppm) and cyano carbon ( 167–168 ppm).

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid alternative to conventional heating, significantly reducing reaction times. While direct literature on microwave synthesis of this compound is limited, analogous protocols for related compounds provide actionable insights.

Procedure and Optimization

In a representative study, (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate was synthesized in 90% yield by irradiating a mixture of 2,4-dimethoxybenzaldehyde, ethyl cyanoacetate, and 2,4-pentanedione in ethanol for 5 minutes. Adapting this method to the target compound would involve substituting 2,4-dimethoxybenzaldehyde with 4-iodoaniline and optimizing solvent polarity.

Advantages and Limitations

Microwave methods offer:

-

Reduced Reaction Time : From hours to minutes.

-

Higher Yields : Minimized side reactions due to uniform heating.

However, scalability and equipment availability remain challenges for industrial applications.

Alternative Cyanation Strategies

While the classical method directly incorporates the cyano group via ethyl cyanoacetate, alternative routes involve post-synthetic cyanation. For example, 4-(2-aminophenyl)-4-oxobutyronitrile derivatives have been converted to cyano-substituted indolinones using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).

Stepwise Cyanation Protocol

-

Enamine Formation : React 4-iodoaniline with ethyl acetoacetate to form an enamine intermediate.

-

Cyanation : Treat the intermediate with KCN in DMSO at 50°C, followed by acid quenching.

This method, though indirect, avoids handling volatile cyanating agents. However, it introduces additional steps, potentially lowering overall yield.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the discussed methods:

Critical Evaluation

-

Classical Method : Robust and reproducible but energy-intensive.

-

Microwave : Ideal for small-scale, high-throughput synthesis.

-

Cyanation : Useful for derivatives but less efficient for the target compound.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The iodinated phenyl ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate has garnered attention for its potential anticancer properties . Studies indicate that compounds in this class may inhibit pathways involved in tumor growth, making them candidates for drug development. The mechanism of action appears to involve enzyme inhibition or modulation within various biochemical pathways .

Research has focused on the compound's interactions with biological targets, particularly enzymes and receptors associated with disease pathways. Techniques such as molecular docking simulations and binding assays are commonly employed to elucidate these interactions at the molecular level .

Antitubercular Activity

Recent studies have explored structural modifications of this compound to enhance its potency against Mycobacterium tuberculosis. Some derivatives have shown significant inhibitory effects on enzymes critical for bacterial survival, with IC50 values as low as 23 µM .

Case Studies and Research Findings

- Antitubercular Activity : A study demonstrated that modifications could enhance the compound's potency against M. tuberculosis, achieving IC50 values as low as 23 µM when tested against MabA .

- Enzyme Inhibition Studies : Research indicates that similar compounds can effectively inhibit enzymes involved in various biochemical pathways, suggesting therapeutic applications in treating diseases related to enzyme dysregulation .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and proteins. The cyano group and the iodinated phenyl ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The core structure of α-cyano propenoates allows for diverse functionalization at the β-phenyl position. Key derivatives include:

- Electronic Effects: The 4-iodoanilino group in the title compound is electron-withdrawing due to iodine’s polarizability, contrasting with electron-donating groups like methoxy (-OCH₃) or hydroxyl (-OH). This impacts reactivity in nucleophilic additions or cyclization reactions .

Physical and Thermodynamic Properties

- Thermal Stability: Derivatives with bulky substituents (e.g., iodine or trifluoromethyl) exhibit higher molecular weights and may show distinct thermal behaviors. For example, furan-based analogs (e.g., 2-cyano-3-[4-(4-methylphenyl)-2-furan]acrylate) display measurable heat capacities in the range of 78–370 K, suggesting applications in materials science .

- Solubility : The hydroxyl derivative (4-OH) demonstrates enhanced solubility in polar solvents due to hydrogen bonding, whereas the iodo analog is more lipophilic, favoring organic solvents like dichloromethane or THF .

Biological Activity

Ethyl 2-cyano-3-(4-iodoanilino)prop-2-enoate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 304.13 g/mol. The compound features a cyano group, an ethyl ester, and a 4-iodoaniline moiety, which contributes to its unique chemical properties. The presence of the iodine atom enhances lipophilicity and may alter receptor interactions, making it a candidate for various biological activities .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potential anticancer properties . These compounds may inhibit specific pathways involved in tumor growth, making them candidates for drug development. The mechanism of action is believed to involve enzyme inhibition or modulation within various biochemical pathways .

Antitubercular Activity

In studies focusing on antitubercular activity, modifications of the compound's structure have been explored to enhance potency against Mycobacterium tuberculosis. For example, structural analogs were tested for their inhibitory effects on the enzyme MabA, with some derivatives showing IC values as low as 38 µM, indicating significant biological activity .

The mechanism by which this compound exerts its biological effects involves interactions with specific biological targets, particularly enzymes and receptors associated with disease pathways. Molecular docking simulations and binding assays are commonly employed to elucidate these interactions at the molecular level .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Aniline Derivative : The reaction begins with the iodination of an aniline derivative.

- Cyanation Reaction : The iodinated aniline is then subjected to a cyanation reaction to introduce the cyano group.

- Esterification : Finally, the compound is esterified using ethyl alcohol to yield this compound.

This synthetic pathway highlights the compound's versatility in organic synthesis and its potential for creating novel compounds with varied functionalities .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | CHNO | Hydroxyl group instead of iodine |

| Ethyl 2-cyano-3-(phenyl)prop-2-enoate | CHNO | Lacks halogen substituents |

| Ethyl α-cyanocinnamate | CHNO | Simplified structure without aniline derivative |

This compound stands out due to its specific combination of cyano and iodine functionalities on an aniline ring, enhancing its reactivity and potential biological activity compared to other derivatives lacking these features .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antitubercular Activity : A study demonstrated that structural modifications could enhance the compound's potency against M. tuberculosis, with some derivatives achieving IC values as low as 23 µM when tested against MabA .

- Enzyme Inhibition Studies : Research has shown that similar compounds can act as effective inhibitors in various biochemical pathways, suggesting potential therapeutic applications in treating diseases related to enzyme dysregulation .

Q & A

Basic Research Question

- In vitro assays :

- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Antimicrobial : Disk diffusion to measure inhibition zones against E. coli or S. aureus.

- Structure-activity relationships (SAR) : Modify the iodophenyl group to enhance bioavailability or target affinity .

- Spectroscopic validation : NMR and IR confirm functional group integrity post-synthesis .

How can spectroscopic data (NMR, IR) be interpreted to confirm the stereochemistry and purity of this compound?

Basic Research Question

- ¹H NMR :

- α,β-unsaturated ester : Doublets at δ 6.5–7.5 ppm (J = 12–16 Hz) confirm E/Z isomerism.

- Aromatic protons : Multiplets at δ 7.0–8.0 ppm for the iodophenyl group.

- IR :

- Strong peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O).

- Purity checks : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Advanced Research Question

- Solvent screening : Use vapor diffusion with ethanol/water mixtures to grow single crystals.

- Temperature gradients : Slow cooling from 40°C to 4°C reduces disorder.

- Additives : Trace acetic acid promotes hydrogen-bonded network formation .

- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.